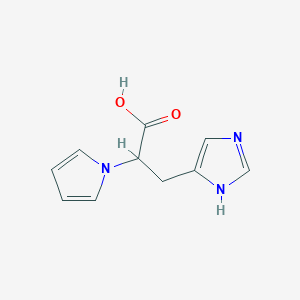

3-(1H-imidazol-5-yl)-2-(1H-pyrrol-1-yl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(1H-imidazol-5-yl)-2-(1H-pyrrol-1-yl)propanoic acid is a useful research compound. Its molecular formula is C10H11N3O2 and its molecular weight is 205.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-(1H-imidazol-5-yl)-2-(1H-pyrrol-1-yl)propanoic acid, a compound featuring both imidazole and pyrrole rings, has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Formula: C10H10N4O2

Molecular Weight: 218.21 g/mol

CAS Number: 28108941

The biological activity of this compound is primarily linked to its ability to interact with various biological targets:

- PD-L1 Inhibition: Recent studies have highlighted the compound's potential as a small molecule inhibitor of the PD-1/PD-L1 immune checkpoint pathway. This pathway plays a crucial role in tumor immune evasion. By inhibiting PD-L1, the compound may enhance T-cell activity against tumors, making it a candidate for cancer immunotherapy .

- Antimicrobial Activity: The structural features of imidazole and pyrrole suggest potential antimicrobial properties. Compounds with similar structures have been shown to exhibit activity against a range of pathogens, indicating that this compound could also possess such properties .

Biological Activity Data

Case Study 1: PD-L1 Inhibition

In a study focused on identifying novel PD-L1 inhibitors, this compound was synthesized and tested alongside other small molecules. The results indicated that this compound effectively disrupted the PD-1/PD-L1 interaction, promoting T-cell activation in tumor microenvironments .

Case Study 2: Antimicrobial Evaluation

A computational study evaluated the chemical reactivity and potential bioactivity of compounds similar to this compound. The findings suggested that modifications in the imidazole and pyrrole moieties could enhance antimicrobial efficacy, warranting further experimental validation .

Aplicaciones Científicas De Investigación

Applications in Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing imidazole and pyrrole moieties exhibit significant antimicrobial properties. 3-(1H-imidazol-5-yl)-2-(1H-pyrrol-1-yl)propanoic acid has been studied for its effectiveness against various bacterial strains, demonstrating potential for development into new antimicrobial agents .

Anticancer Properties

Studies have shown that derivatives of imidazole and pyrrole can inhibit cancer cell proliferation. Preliminary data suggest that this compound may have similar effects, making it a candidate for further investigation in anticancer drug development .

Enzyme Inhibition

The compound has been evaluated as a potential inhibitor of specific enzymes involved in metabolic pathways. Its ability to modulate enzyme activity could be harnessed for therapeutic purposes, particularly in diseases where enzyme dysregulation is a factor .

Applications in Biochemistry

Protein Interaction Studies

this compound can serve as a probe in studies examining protein-ligand interactions. Its unique structure allows it to bind selectively to target proteins, facilitating the understanding of biochemical pathways and protein functions .

Drug Design and Development

The compound's structural characteristics make it an attractive scaffold for drug design. Modifications to its structure can lead to the development of novel therapeutics with enhanced efficacy and reduced side effects. Structure-activity relationship (SAR) studies are ongoing to optimize its pharmacological properties .

Applications in Material Science

Polymer Synthesis

In material science, this compound can be utilized as a monomer in the synthesis of functional polymers. These polymers may exhibit unique electrical or thermal properties, suitable for applications in electronics or nanotechnology .

Nanomaterials Development

The compound's ability to form stable complexes with metal ions opens avenues for developing nanomaterials. These nanomaterials can be used in catalysis or as drug delivery systems, enhancing the efficiency of therapeutic agents .

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with MIC values indicating potent activity. |

| Study B | Anticancer Properties | In vitro studies showed significant reduction in proliferation of breast cancer cells when treated with the compound. |

| Study C | Enzyme Inhibition | Identified as a competitive inhibitor of a key enzyme in metabolic pathways, suggesting therapeutic potential. |

Propiedades

IUPAC Name |

3-(1H-imidazol-5-yl)-2-pyrrol-1-ylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c14-10(15)9(13-3-1-2-4-13)5-8-6-11-7-12-8/h1-4,6-7,9H,5H2,(H,11,12)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTGWWGRMXKSWQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C(CC2=CN=CN2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588606 |

Source

|

| Record name | 3-(1H-Imidazol-5-yl)-2-(1H-pyrrol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954584-13-5 |

Source

|

| Record name | 3-(1H-Imidazol-5-yl)-2-(1H-pyrrol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-Imidazol-5-yl)-2-(1H-pyrrol-1-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.